REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:7])[CH2:3][CH:4]([OH:6])[CH3:5].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=C[CH:9]=1.[B:15]([OH:18])(O)[OH:16]>O>[B:15]([O:18][CH:12]([CH2:13][CH:8]([CH3:9])[CH3:14])[CH3:11])([O:16][CH:4]([CH2:3][CH:2]([CH3:7])[CH3:1])[CH3:5])[O:6][CH:4]([CH2:3][CH:2]([CH3:7])[CH3:1])[CH3:5]
|
Name
|
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with heater, agitator, and Dean-Stark tube with condenser
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Type
|
CUSTOM
|
Details
|
Approximately 52 grams of water was collected
|
Type
|
CUSTOM
|
Details
|
topped at about 155° C.
|
Type
|
CUSTOM
|
Details
|
to remove volatile solvent
|
Type
|
FILTRATION
|
Details
|
filtered hot through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to form a clear, water-white liquid
|
Name
|
|
Type
|
|
Smiles
|
B(OC(C)CC(C)C)(OC(C)CC(C)C)OC(C)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |